molecular formula C10H14N2 B1601885 3-(Piperidin-3-yl)pyridine CAS No. 31251-28-2

3-(Piperidin-3-yl)pyridine

Cat. No.: B1601885
CAS No.: 31251-28-2
M. Wt: 162.23 g/mol
InChI Key: KLDGENGYOLDCCH-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine moieties in its structure makes it a versatile scaffold for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the partial reduction of pyridine followed by Rhodium-catalyzed asymmetric carbometalation and subsequent reduction . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium complexes are employed.

    Substitution: Nucleophiles like amines or alkyl halides are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines and pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

3-(Piperidin-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Properties

IUPAC Name

3-piperidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDGENGYOLDCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576785
Record name 3-(Piperidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31251-28-2
Record name 3-(Piperidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-3-yl)pyridine
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3-(Piperidin-3-yl)pyridine
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3-(Piperidin-3-yl)pyridine
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3-(Piperidin-3-yl)pyridine
Reactant of Route 6
3-(Piperidin-3-yl)pyridine

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